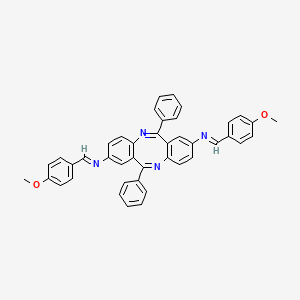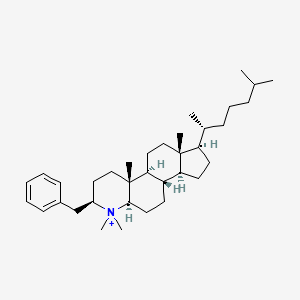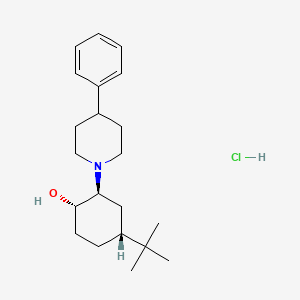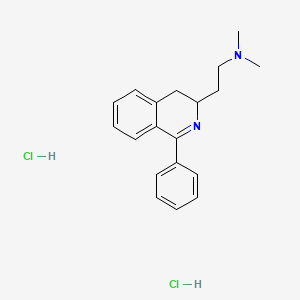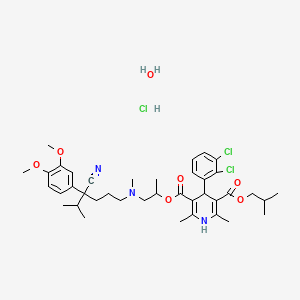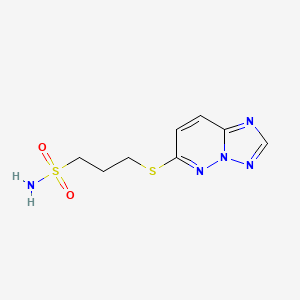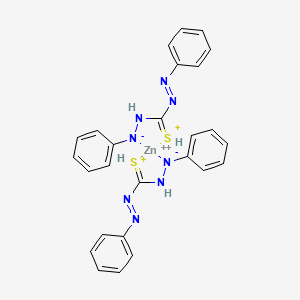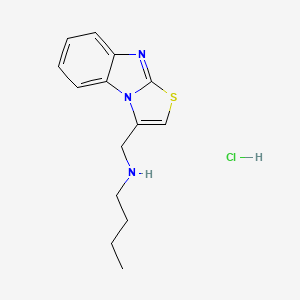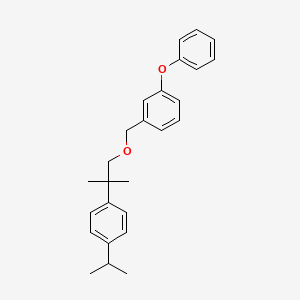
Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with various functional groups, making it a versatile molecule in organic chemistry. Its structure includes a phenoxy group, an isopropyl group, and a methylpropoxy group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Nucleophilic Substitution:
Clemmensen Reduction: This reduction process converts acyl groups to alkyl groups using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: AlCl₃, FeCl₃, H₂SO₄
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated benzenes, nitrobenzenes
科学研究应用
Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic ring and functional groups allow it to participate in various binding interactions, influencing biological pathways and chemical reactions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
相似化合物的比较
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)
- Benzene, 1-methyl-4-(1-methylethyl)
Uniqueness
What sets Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
80844-15-1 |
|---|---|
分子式 |
C26H30O2 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C26H30O2/c1-20(2)22-13-15-23(16-14-22)26(3,4)19-27-18-21-9-8-12-25(17-21)28-24-10-6-5-7-11-24/h5-17,20H,18-19H2,1-4H3 |
InChI 键 |
SBFPPHPTUGWGRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






